Acetyl-Hirudin (55-65) vs. Non-Acetylated Hirudin 55-65 — N-Terminal Acetylation Increases Anticoagulant Potency in Clotting Assays
N-terminal acetylation of the hirudin 55-65 fragment enhances anticoagulant potency relative to the non-acetylated form. This effect is attributed to removal of the cationic amino functionality from the vicinity of Asp55. The study demonstrates that Ac-hirudin55-65 exhibits increased potency compared to hirudin55-65 in fibrin clot formation inhibition assays using human thrombin [1]. The research further established that [desNH2-Asp55]hirudin55-65 showed a marked increase in potency over hirudin55-65, confirming that elimination of the N-terminal cationic charge—achieved by acetylation—is the key driver of potency enhancement. Conversely, [DesNH2-Phe56]hirudin56-65 and related analogs lacking the Phe56 residue exhibited no detectable anticoagulant activity, underscoring the precise structural requirements for functional activity [1].
| Evidence Dimension | Anticoagulant potency (fibrin clot formation inhibition) |
|---|---|
| Target Compound Data | Ac-hirudin55-65: increased potency over hirudin55-65 (qualitative rank-order reported); [desNH2-Asp55]hirudin55-65: marked increase in potency |
| Comparator Or Baseline | hirudin55-65 (non-acetylated): baseline potency reference |
| Quantified Difference | Qualitative rank-order improvement; quantitative IC50 or Ki values not directly reported for Ac-hirudin55-65 vs. hirudin55-65 in this study |
| Conditions | In vitro fibrin clot formation assay with human thrombin |
Why This Matters
N-terminal acetylation is not merely a stability modification; it directly enhances anticoagulant activity, meaning non-acetylated hirudin 55-65 fragments are functionally inferior for experiments requiring maximal exosite I inhibition.
- [1] Owen TJ, Krstenansky JL, Yates MT, Mao SJ. N-terminal requirements of small peptide anticoagulants based on hirudin54-65. J Med Chem. 1988;31(5):1009-1011. View Source
